![molecular formula C9H6F3N3 B1313136 5-(Trifluoromethyl)quinazolin-2-amine CAS No. 190273-74-6](/img/structure/B1313136.png)
5-(Trifluoromethyl)quinazolin-2-amine
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Overview
Description
5-(Trifluoromethyl)quinazolin-2-amine, also known as TFBQA, is an organic synthetic compound that contains a quinazoline ring and a trifluoromethyl group. It has a molecular formula of C9H6F3N3 and a molecular weight of 213.16 g/mol .
Synthesis Analysis
Quinazoline derivatives, including 5-(Trifluoromethyl)quinazolin-2-amine, can be synthesized through various methods such as Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A specific method for the synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones involves a palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines .Molecular Structure Analysis
The molecular structure of 5-(Trifluoromethyl)quinazolin-2-amine consists of a quinazoline ring and a trifluoromethyl group . The InChI code for this compound is 1S/C9H6F3N3/c10-9(11,12)6-2-1-3-7-5(6)4-14-8(13)15-7/h1-4H,(H2,13,14,15) .Physical And Chemical Properties Analysis
5-(Trifluoromethyl)quinazolin-2-amine is a white solid. Its molecular weight is 213.16 g/mol .Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
5-(Trifluoromethyl)quinazolin-2-amine derivatives have been explored for their potential as Werner (WRN) helicase inhibitors . These compounds have shown promising antiproliferative activities against various cancer cell lines, including PC3, K562, and HeLa. Some derivatives exhibit better activity than established chemotherapy agents like paclitaxel and doxorubicin, highlighting their significance in cancer research .
Agriculture: Pesticide Development
The bioactive properties of quinazoline derivatives make them candidates for developing new pesticides. Their antibacterial and antifungal activities can be harnessed to protect crops from pests and diseases, contributing to sustainable agriculture practices .
Material Science: Advanced Material Synthesis
In material science, the incorporation of 5-(Trifluoromethyl)quinazolin-2-amine into polymers and coatings could lead to materials with improved properties such as resistance to degradation , thermal stability , and chemical inertness .
Biochemistry: Enzyme Inhibition
Quinazoline derivatives are known to interact with various enzymes, affecting their activity. This interaction is crucial for studying enzyme mechanisms and for the development of enzyme inhibitors that can be used to treat diseases or as biochemical tools .
Pharmacology: Drug Development
The pharmacological profile of 5-(Trifluoromethyl)quinazolin-2-amine derivatives is extensive. They are investigated for their therapeutic potential in treating a wide range of conditions, including hypertension , obesity , psychotic disorders , and diabetes .
Environmental Science: Pollution Remediation
While direct applications in environmental science are not extensively documented, the chemical properties of 5-(Trifluoromethyl)quinazolin-2-amine suggest potential uses in pollution remediation . For instance, derivatives could be designed to bind and neutralize toxic substances in the environment .
Bioactivities Research: Biological Activity Profiling
Quinazoline derivatives, including 5-(Trifluoromethyl)quinazolin-2-amine, are studied for their diverse biological activities. This research is vital for understanding the molecular basis of diseases and for the discovery of new biological pathways .
Synthetic Chemistry: Novel Synthesis Methods
The compound is also significant in synthetic chemistry, where it serves as a building block for the synthesis of complex molecules. Its reactivity is exploited in various synthetic methods, including Aza-reaction and Microwave-assisted reaction , to create novel compounds with potential applications across multiple disciplines .
Safety and Hazards
Future Directions
Quinazoline derivatives, including 5-(Trifluoromethyl)quinazolin-2-amine, have drawn significant attention in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on the development of novel synthesis methods and the exploration of their potential applications in biology, pesticides, and medicine .
properties
IUPAC Name |
5-(trifluoromethyl)quinazolin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)6-2-1-3-7-5(6)4-14-8(13)15-7/h1-4H,(H2,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNKVZXYIUDZEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC(=NC2=C1)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440750 |
Source
|
Record name | 5-(Trifluoromethyl)quinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)quinazolin-2-amine | |
CAS RN |
190273-74-6 |
Source
|
Record name | 5-(Trifluoromethyl)-2-quinazolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=190273-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Trifluoromethyl)quinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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